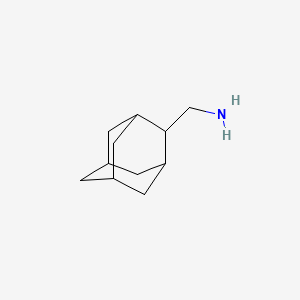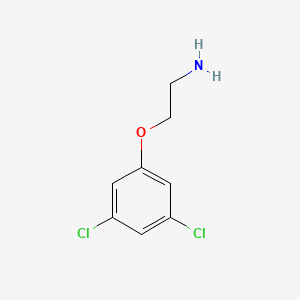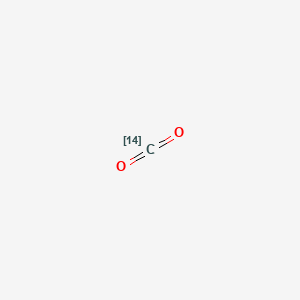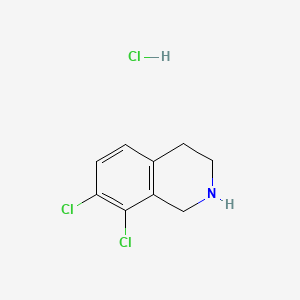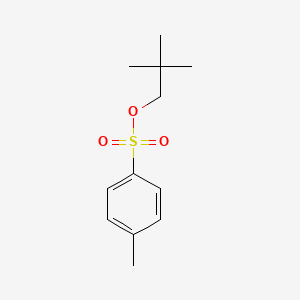
Neopentyl tosylate
Übersicht
Beschreibung
Neopentyl tosylate, also known as 2,2-dimethylpropyl p-toluenesulfonate, is an organic compound that belongs to the class of sulfonate esters. It is characterized by the presence of a neopentyl group attached to a tosylate moiety. This compound is often used in organic synthesis due to its reactivity and ability to act as a leaving group in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Neopentyl tosylate can be synthesized through the reaction of neopentyl alcohol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds at room temperature and involves the formation of an intermediate sulfonate ester, which is then isolated and purified.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include steps for the removal of by-products and purification of the final product to achieve high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions: Neopentyl tosylate primarily undergoes nucleophilic substitution reactions due to the presence of the tosylate group, which is a good leaving group. It can also participate in elimination reactions under certain conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: this compound reacts with nucleophiles such as phenols and thiophenols to form corresponding ethers and thioethers. These reactions typically occur in polar aprotic solvents like dimethylformamide or acetonitrile.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes. Common bases used in these reactions include potassium tert-butoxide and sodium hydride.
Major Products Formed:
Substitution Reactions: The major products are neopentyl ethers and thioethers.
Elimination Reactions: The major products are alkenes, specifically 2,2-dimethylpropene.
Wissenschaftliche Forschungsanwendungen
Neopentyl tosylate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: this compound is used in the preparation of polymers and other materials with specific properties.
Biological Studies: It serves as a reagent in the modification of biomolecules for studying their structure and function.
Medicinal Chemistry: this compound is employed in the synthesis of drug candidates and other bioactive molecules.
Wirkmechanismus
The mechanism of action of neopentyl tosylate involves its role as a leaving group in nucleophilic substitution and elimination reactions. The tosylate group is displaced by a nucleophile, leading to the formation of a new bond. In elimination reactions, the tosylate group is removed along with a proton, resulting in the formation of a double bond.
Vergleich Mit ähnlichen Verbindungen
Ethyl Tosylate: Similar to neopentyl tosylate but with an ethyl group instead of a neopentyl group. It reacts faster in nucleophilic substitution reactions due to less steric hindrance.
Methyl Tosylate: Contains a methyl group and is more reactive than this compound in substitution reactions.
Isopropyl Tosylate: Features an isopropyl group and has intermediate reactivity compared to ethyl and neopentyl tosylates.
Uniqueness of this compound: this compound is unique due to its bulky neopentyl group, which provides steric hindrance and affects its reactivity. This makes it less reactive in nucleophilic substitution reactions compared to smaller alkyl tosylates but can be advantageous in selective reactions where steric hindrance is desired.
Eigenschaften
IUPAC Name |
2,2-dimethylpropyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3S/c1-10-5-7-11(8-6-10)16(13,14)15-9-12(2,3)4/h5-8H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUSUDLSXJPGTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40300617 | |
| Record name | Neopentyl tosylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40300617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2346-07-8 | |
| Record name | Neopentyl tosylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137874 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Neopentyl tosylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40300617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




